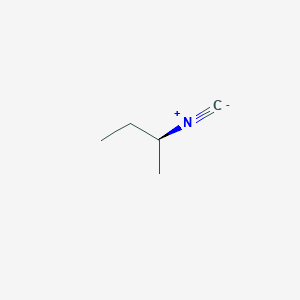

(2S)-2-Isocyanobutane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53368-88-0 |

|---|---|

Molecular Formula |

C5H9N |

Molecular Weight |

83.13 g/mol |

IUPAC Name |

(2S)-2-isocyanobutane |

InChI |

InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3/t5-/m0/s1 |

InChI Key |

WMMGIBWFZLSMHE-YFKPBYRVSA-N |

Isomeric SMILES |

CC[C@H](C)[N+]#[C-] |

Canonical SMILES |

CCC(C)[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2 Isocyanobutane and Other Chiral Isocyanide Precursors

Established Synthetic Pathways for Chiral Isocyanides

Established routes to chiral isocyanides typically begin with an enantiomerically pure precursor, such as a chiral amine or alcohol. The primary challenge in these methods is the preservation of stereochemical integrity throughout the synthetic sequence.

The most common and direct method for preparing chiral isocyanides is the dehydration of the corresponding N-substituted formamides. typeset.iowiley-vch.de This process typically starts from an enantiopure amine, which is first formylated and then subjected to a dehydration agent. typeset.io

A variety of reagents are effective for the dehydration step, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like triethylamine (B128534) or pyridine (B92270) being a widely used combination. nih.govresearchgate.netresearchgate.net Other dehydrating systems include diphosgene, triphosgene, and the Burgess reagent, which can be particularly useful for substrates sensitive to halide ions. typeset.iowiley-vch.dersc.org

Scope: The method is broadly applicable to a wide range of N-substituted formamides, allowing for the synthesis of various functionalized isocyanides in high yields. nih.govresearchgate.net Recent optimizations have even demonstrated that using triethylamine as both the base and the solvent can lead to rapid, high-yielding, and more sustainable transformations. nih.govresearchgate.net

Limitations: A significant limitation is the potential for racemization, particularly for isocyanides with an α-stereocenter that also bears an acidic proton. The stereochemical integrity of the product is highly dependent on the stability of the chiral center under the reaction conditions. Furthermore, the toxicity of reagents like phosgene (B1210022) derivatives and phosphorus oxychloride necessitates careful handling and presents challenges for green chemistry applications. researchgate.netresearchgate.net

Table 1: Comparison of Dehydrating Agents for Formamide (B127407) Dehydration

| Dehydrating Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| POCl₃ / Tertiary Amine | 0 °C to rt, often in CH₂Cl₂ or neat amine | High efficiency, readily available, cost-effective. nih.govresearchgate.net | Can be harsh, generates phosphate (B84403) waste. researchgate.net |

| Triphosgene / Tertiary Amine | Low temperature, inert solvent | Mild conditions, high yields. typeset.iowiley-vch.de | Highly toxic reagent, requires careful handling. researchgate.net |

| Burgess Reagent | Reflux in THF or Benzene | Mild, effective for sensitive substrates (e.g., silyl (B83357) ethers). rsc.org | More expensive, can require higher temperatures. wiley-vch.de |

| PPh₃ / CCl₄ / Et₃N | CH₂Cl₂, reflux | Alternative to phosphorus-based reagents. | Use of CCl₄ is environmentally problematic. typeset.io |

This table is generated based on data from multiple sources.

Chiral alcohols serve as readily available precursors for the synthesis of chiral isocyanides. These transformations, however, are often multi-step processes.

A common, though sometimes low-yielding for secondary alcohols, involves converting the alcohol into a good leaving group, such as a sulfonate (tosylate, mesylate) or a halide. This is followed by a nucleophilic substitution (Sₙ2) reaction with a cyanide salt, like silver cyanide (AgCN). typeset.iowiley-vch.de This pathway is most effective for primary alcohols and proceeds with an inversion of configuration at the chiral center. typeset.io

A more reliable two-step protocol for chiral secondary alcohols involves their conversion to a diphenylphosphinite. This intermediate then undergoes a stereospecific oxidation-substitution reaction, which also proceeds with a complete inversion of the original stereocenter, to yield the desired isocyanide. typeset.iowiley-vch.de More recently, a one-pot method has been developed for tertiary and benzylic alcohols, which uses trimethylsilyl (B98337) cyanide and a Brønsted acid, followed by dehydration, avoiding the use of metallic reagents. organic-chemistry.org

Asymmetric Synthesis Approaches to Enantiomerically Pure Isocyanides

In contrast to methods that rely on chiral starting materials, asymmetric synthesis aims to create the chiral center during the formation of the isocyanide or a direct precursor. These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction.

Copper-catalyzed reactions have emerged as a powerful tool in asymmetric synthesis. While direct copper-catalyzed asymmetric synthesis of isocyanides is not a standard method, related transformations that generate chiral amine precursors are well-established. For instance, the copper-catalyzed asymmetric propargylation of imines can produce chiral homopropargyl amines, which are valuable precursors for chiral isocyanides. researchgate.net

A relevant and powerful strategy involves the copper-catalyzed asymmetric borylation of prochiral substrates. For example, the enantioselective borylacylation of aryl olefins with an acyl chloride and a diboron (B99234) reagent can produce versatile chiral β-borylated ketones. nih.gov Similarly, the copper-catalyzed borylamidation of vinyl arenes with isocyanates generates chiral β-boryl amides. rsc.org These chiral boronates can be further manipulated and converted into chiral amines, which are direct precursors to chiral isocyanides via the formamide dehydration route described previously. The key to these reactions is the use of a chiral ligand, often a phosphoramidite (B1245037) or a diamine like BINAM, which complexes with the copper catalyst to create a chiral environment that dictates the facial selectivity of the addition to the substrate. researchgate.netrsc.org

Chiral Lewis acids are instrumental in catalyzing a wide array of enantioselective transformations. semanticscholar.org In the context of isocyanide-related synthesis, they can activate substrates towards nucleophilic attack, with the chiral environment of the catalyst directing the stereochemical outcome.

One prominent example is the catalytic enantioselective Passerini three-component reaction, where a chiral Lewis acid can be used to generate optically active α-hydroxy carboxamides. nih.gov Similarly, in the Ugi reaction, Lewis acids like TiCl₄ can facilitate the initial imine formation, a key step in the multicomponent assembly that can be rendered asymmetric. nih.govmdpi.com

More advanced catalytic systems utilize chiral-at-metal complexes, where the metal center itself is the source of chirality. nih.govscispace.com For instance, octahedral rhodium(III) and iridium(III) complexes, featuring achiral ligands arranged in a propeller-like fashion, have been shown to be highly effective chiral Lewis acid catalysts. scispace.comrsc.org These catalysts can activate 2-acyl imidazoles for asymmetric Michael additions or α-aminations, producing chiral products with high enantioselectivity (up to 99% ee) and with catalyst loadings as low as 0.1 mol%. scispace.comrsc.org The resulting chiral amines from such aminations are direct precursors for the synthesis of enantiomerically pure isocyanides.

Table 2: Examples of Lewis Acid-Mediated Asymmetric Reactions for Chiral Amine Precursor Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reported Enantioselectivity |

|---|---|---|---|---|

| Michael Addition | Chiral-at-Rhodium(III) Complex | 2-Acyl Imidazole, Nitroalkene | Chiral γ-Nitro Ketone | Up to 99% ee scispace.comrsc.org |

| α-Amination | Chiral-at-Rhodium(III) Complex | 2-Acyl Imidazole, DEAD | Chiral α-Hydrazino Ester | Up to 98% ee scispace.com |

| Aldol Reaction (Oxazoline Synthesis) | Au(I) / Chiral Ferrocenylphosphine | Aldehyde, Isocyanoacetate | Chiral Oxazoline | High ee wikipedia.org |

| Conjugate Addition | Cu(I) / Chiral Ligand + Lewis Acid (BF₃·Et₂O) | α,β-Unsaturated Amide, Grignard Reagent | Chiral β-Substituted Amide | Excellent ee nih.gov |

This table is generated based on data from multiple sources.

Stereoselective Epoxide Ring Opening for Bifunctional Chiral Isocyanides

The enantioselective ring-opening of symmetrical or meso-epoxides serves as a powerful strategy for the synthesis of bifunctional chiral molecules, including precursors to isocyanides. scielo.org.mx This method allows for the installation of two functional groups on adjacent carbon atoms with a defined stereochemical relationship. The core of this approach lies in the reaction of an epoxide with a nucleophile, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary. scielo.org.mxnih.gov

The reaction is fundamentally an SN2-type process, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. youtube.commasterorganicchemistry.com This attack results in an inversion of stereochemistry at the point of attack. youtube.commasterorganicchemistry.com When a meso-epoxide is used, a chiral catalyst can differentiate between the two enantiotopic faces of the molecule, leading to a single enantiomer of the product. scielo.org.mxnih.gov

A key application of this methodology is the synthesis of chiral 1,2-amino alcohols, which are direct precursors to chiral isocyanides via formylation and subsequent dehydration. Alternatively, direct introduction of the isocyano group can be envisioned using an appropriate cyanide-containing nucleophile, although this is less common. More frequently, a nucleophile containing a masked amino group, such as an azide (B81097), is used. For instance, the use of trimethylsilyl azide (TMSN₃) in the presence of a chiral catalyst, such as a Cr(III) Salen complex, can effectively open epoxides to yield chiral azido (B1232118) alcohols. scielo.org.mx These can then be reduced to the corresponding amino alcohol and converted to the target isocyanide.

The versatility of this method is demonstrated by the wide range of nucleophiles that can be employed, including amines, azides, thiols, and organometallic reagents. scielo.org.mx The choice of catalyst is crucial for achieving high enantioselectivity. Chiral Lewis acids, such as metal-Salen complexes (Cr, Al, Co), and organocatalysts, including chiral phosphoric acids and bifunctional thiourea (B124793) catalysts, have been successfully employed in these transformations. scielo.org.mxnih.govacs.org

| Epoxide Substrate | Nucleophile | Catalyst/Conditions | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Cyclohexene Oxide (meso) | Trimethylsilyl azide (TMSN₃) | Chiral Cr(III)-Salen Complex | Chiral 1-azido-2-siloxycyclohexane | High Enantioselectivity (>90% ee) | scielo.org.mx |

| Styrene Oxide (racemic) | Aniline | Chiral Macrocyclic Cr(III) Salen Complex | Chiral anti-β-amino alcohol | Kinetic Resolution (>99% ee) | researchgate.net |

| Cyclohexene Oxide (meso) | Phenyllithium | Chiral Schiff Base Ligand | Chiral trans-2-phenylcyclohexanol | Moderate Enantioselectivity (up to 67% ee) | scielo.org.mx |

| Various Epoxides | Alcohols, Acetic Acid, Water | Ammonium (B1175870) decatungstocerate(IV) | β-alkoxy alcohols, β-acetoxy alcohols, diols | High Regio- and Stereoselectivity | organic-chemistry.org |

Novel and Emerging Synthetic Techniques for Chiral Isocyanides

While the classical synthesis of isocyanides involves the dehydration of N-substituted formamides, research continues to deliver novel and more efficient methods for accessing these valuable compounds, particularly in their chiral, non-racemic form. scispace.comresearchgate.net These emerging techniques often focus on milder reaction conditions, improved functional group tolerance, and enhanced stereochemical control.

Transition-metal catalysis represents another significant frontier in chiral isocyanide synthesis. wikipedia.org Gold-catalyzed reactions, for example, have been used in the asymmetric synthesis of oxazolines from aldehydes and methyl isocyanoacetate, which can be hydrolyzed to chiral amino alcohols. wikipedia.org More recently, earth-abundant metals like cobalt are being explored. A cutting-edge cobalt-catalyzed reductive coupling has been developed to synthesize sterically hindered chiral amides from isocyanates, showcasing the potential for novel metal-catalyzed approaches in related C-N bond-forming reactions. acs.org

The concept of "convertible isocyanides" is also an emerging strategy, particularly within the context of isocyanide-based multicomponent reactions (IMCRs). researchgate.net In this approach, a bifunctional isocyanide is used where one functional group allows for a post-IMCR transformation, often a cyclization, to generate complex, constrained cyclic peptidomimetics. researchgate.netbeilstein-journals.org This allows for the generation of molecular diversity from a single chiral isocyanide precursor.

| Method | Key Reagents/Catalyst | Advantages | Typical Substrates | Reference |

|---|---|---|---|---|

| Chlorophosphate Dehydration | PhOPOCl₂, Et₃N | Mild conditions, high yields, good functional group tolerance. | N-Alkyl and N-Aryl Formamides | organic-chemistry.org |

| Cyanuric Chloride Method | Cyanuric Chloride, DMF complex | Room temperature reaction, simple process, avoids harmful reagents. | N-Substituted Formamides | google.com |

| Asymmetric Gold Catalysis | Chiral Gold(I) Complexes | Catalytic, high enantioselectivity for specific transformations. | Isocyanoacetates, Aldehydes | wikipedia.org |

| Convertible Isocyanides in IMCRs | Bifunctional Isocyanides | Enables synthesis of complex cyclic products via post-reaction cyclization. | Isocyanides with additional reactive groups (e.g., alkenes, azides) | researchgate.netbeilstein-journals.org |

Mechanistic Studies of Reactions Involving 2s 2 Isocyanobutane

Multicomponent Reaction (MCR) Mechanisms with Chiral Isocyanides

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netnih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are cornerstone transformations in this field, enabling the rapid assembly of complex, peptide-like structures. researchgate.netnih.gov

Detailed Mechanistic Pathways of Passerini-Type Reactions

The Passerini three-component reaction (P-3CR), first reported in 1921, involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxyamide. researchgate.netnih.gov

The generally accepted mechanism for the Passerini reaction is a concerted, non-ionic pathway. nih.govnih.gov It is proposed to proceed through a cyclic transition state. The initial step involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. nih.govnih.gov This pre-association activates the carbonyl group for nucleophilic attack.

The isocyanide, such as (2S)-2-isocyanobutane, then attacks the electrophilic carbon of the carbonyl group. This concerted process involves the α-addition of the carbonyl component (as an electrophile) and the carboxylate (as a nucleophile) to the isocyanide carbon. nih.gov This leads to the formation of a transient, relatively non-polar cyclic transition state. nih.gov The reaction culminates in the formation of an intermediate which is technically an imidate, that then undergoes a Mumm rearrangement to furnish the final stable α-acyloxyamide product. nih.gov The concerted nature of this mechanism is supported by the observation that the reaction is typically faster in apolar solvents. nih.gov

Table 1: Mechanistic Steps of the Passerini Reaction

| Step | Description | Key Species Involved |

| 1 | Hydrogen Bonding | Carboxylic acid, Aldehyde/Ketone |

| 2 | α-Addition | Isocyanide, H-bonded complex |

| 3 | Cyclic Transition State | Isocyanide, Carbonyl, Carboxylate |

| 4 | Rearrangement | Imidate Intermediate |

| 5 | Product Formation | α-Acyloxyamide |

Comprehensive Mechanistic Analysis of Ugi-Type Reactions

The Ugi four-component reaction (U-4CR) is a highly versatile IMCR that combines an isocyanide, a primary amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce a bis-amide. nih.govbeilstein-journals.org This reaction is renowned for its high atom economy and its ability to generate significant molecular complexity in a single step. nih.govnih.gov

The mechanism of the Ugi reaction is generally considered to be ionic and stepwise, in contrast to the concerted Passerini pathway. nih.gov

Imine Formation : The reaction cascade initiates with the condensation of the amine and the carbonyl compound to form an imine (or Schiff base). beilstein-journals.org

Protonation and Nitrilium Ion Formation : The carboxylic acid then protonates the imine, generating a highly electrophilic iminium ion. The chiral isocyanide, this compound, then performs a nucleophilic attack on the iminium carbon. This α-addition step is often considered the rate-determining step and results in the formation of a key nitrilium ion intermediate. beilstein-journals.orgresearchgate.net

Carboxylate Attack : The carboxylate anion, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion. nih.gov This addition yields an imidate intermediate, similar to that seen in the Passerini reaction. nih.gov

Mumm Rearrangement : The final step is an intramolecular acyl transfer known as the Mumm rearrangement. nih.govbeilstein-journals.org This irreversible, thermodynamically driven step converts the imidate intermediate into the stable bis-amide product. nih.gov

Recent studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have provided strong experimental evidence for the existence of the crucial nitrilium ion intermediate, supporting the proposed ionic mechanism. researchgate.net The solvent can play a significant role, with protic solvents potentially activating the imidate intermediate and facilitating the final acyl transfer. nih.gov

Table 2: Comparison of Passerini and Ugi Reaction Mechanisms

| Feature | Passerini Reaction | Ugi Reaction |

| Components | Isocyanide, Carbonyl, Carboxylic Acid | Isocyanide, Carbonyl, Amine, Carboxylic Acid |

| Key Initial Step | H-bonding between acid and carbonyl | Imine formation from amine and carbonyl |

| Mechanism Type | Generally concerted, non-ionic | Stepwise, ionic |

| Key Intermediate | Cyclic transition state | Nitrilium ion |

| Final Step | Mumm-type rearrangement | Mumm rearrangement |

| Product | α-Acyloxyamide | Bis-amide |

Exploration of α-Addition Processes

The concept of α-addition is central to the reactivity of isocyanides in multicomponent reactions. This process involves the addition of both an electrophile and a nucleophile to the same carbon atom of the isocyanide group. nih.gov In the context of Passerini and Ugi reactions, the isocyanide carbon of this compound is the site of this critical transformation.

In the Passerini reaction, the carbonyl carbon acts as the electrophile and the carboxylate oxygen acts as the nucleophile, both adding to the isocyanide carbon in a concerted fashion. nih.govnih.gov In the Ugi reaction, the iminium carbon is the electrophile and the carboxylate is the nucleophile, adding in a stepwise manner via a nitrilium ion intermediate. beilstein-journals.org The ability of the isocyanide carbon to accommodate both nucleophilic attack (from itself onto an electrophile) and electrophilic attack (from a nucleophile) underscores its unique electronic versatility. researchgate.net

Isocyanide Insertion Chemistry Mechanisms

Beyond multicomponent reactions, this compound can participate in insertion reactions where the isocyano group is incorporated into a metal-carbon or metal-heteroatom bond. These transformations are powerful tools in organometallic chemistry and catalysis. vu.nlnih.gov

Transition Metal-Mediated Insertion Pathways

Transition metals, particularly palladium, nickel, and copper, are widely used to catalyze isocyanide insertion reactions. vu.nlnih.govnih.gov Coordination of the isocyanide to a metal center alters its electronic properties, making it more susceptible to reaction. vu.nlnih.gov

A common mechanistic pathway is the 1,1-migratory insertion . This process typically involves the following steps:

Oxidative Addition : The reaction often begins with the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center, creating a metal-carbon bond. nih.govbeilstein-journals.org

Isocyanide Coordination : The isocyanide then coordinates to the metal center.

Migratory Insertion : The organic group (e.g., aryl) on the metal migrates to the coordinated isocyanide carbon. This step forms a new metal-carbon bond with the resulting imidoyl ligand. vu.nl The net result is the insertion of the isocyanide into the original metal-carbon bond. ilpi.com

Further Reaction/Reductive Elimination : The resulting imidoyl metal species can then react with other partners or undergo reductive elimination to release the final product and regenerate the catalyst. vu.nlbeilstein-journals.org

This type of insertion into metal-carbon bonds has been studied extensively and is a key step in many catalytic cycles that form C-C and C-N bonds. vu.nlresearchgate.net

Brønsted and Lewis Acid-Catalyzed Insertion Processes

While transition metals are common, Brønsted and Lewis acids can also mediate reactions involving isocyanides. In the context of MCRs like the Ugi reaction, the Brønsted acid (the carboxylic acid component) is essential for protonating the imine to form the reactive iminium ion, which is then attacked by the isocyanide. beilstein-journals.org

Cycloaddition Reactions with Chiral Isocyanides ([4+1], [3+2]-Cycloadditions)

Cycloaddition reactions provide a powerful method for the construction of cyclic frameworks. Isocyanides are well-documented participants in these transformations, most notably as a source of a single carbon atom in [4+1] cycloadditions. nih.gov

In a typical [4+1] cycloaddition , this compound reacts with a four-atom π-system, such as a conjugated diene or a hetero-diene, to form a five-membered ring. The mechanism often involves the isocyanide acting as a "carbene equivalent." For instance, the reaction with o-thioquinones, which contain a C=C-C=S system, proceeds readily to form 2-imino-1,3-oxathioles. researchgate.net The isocyanide carbon attacks one terminus of the diene system, followed by cyclization and electron rearrangement to yield the final heterocyclic product. The chirality of the (2S)-sec-butyl group is retained in the product on the imino nitrogen.

While less common for isocyanides themselves, [3+2] cycloadditions , also known as 1,3-dipolar cycloadditions, are a cornerstone for synthesizing five-membered heterocycles. uchicago.edumdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile. While isocyanides are not classic 1,3-dipoles, metal-complexed isocyanides or their tautomers, such as ketenimines, can react as 1,3-dipoles. scripps.edu Alternatively, isocyanides can react with 1,3-dipoles like nitrile oxides or azides. mdpi.com The mechanism is generally considered to be a concerted, pericyclic process where the HOMO of one component interacts with the LUMO of the other. mdpi.com The reaction of this compound with a 1,3-dipole would lead to a five-membered heterocycle where the stereochemical information from the isocyanide is preserved.

| Reaction Type | Role of this compound | Partner Reactant (Example) | Product Type | Key Mechanistic Feature |

|---|---|---|---|---|

| [4+1] Cycloaddition | C1 Synthon | Conjugated Diene (e.g., o-thioquinone) | Five-membered Ring (e.g., 2-imino-1,3-oxathiole) | Stepwise or concerted addition of the isocyanide carbon to a 4π-electron system. researchgate.netsemanticscholar.org |

| [3+2] Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Nitrile Oxide) | Five-membered Heterocycle | Concerted pericyclic reaction involving a 4π-electron dipole and the 2π-electron isocyanide. mdpi.commdpi.com |

Radical Reaction Pathways and Rearrangement Mechanisms

Isocyanides are excellent acceptors for radical species due to the electrophilic nature of the isocyano carbon. acs.orgresearchgate.net The addition of a radical (R•) to this compound proceeds via a well-established pathway to form a key imidoyl radical intermediate. This intermediate is central to a variety of subsequent transformations. scripps.edu

The typical mechanism involves three stages:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP), generates an initial radical species upon thermal or photochemical decomposition.

Propagation: The generated radical adds to the terminal carbon of the isocyanide, forming the resonance-stabilized imidoyl radical. This radical can then participate in further reactions, such as intramolecular cyclization onto a nearby alkene or arene, or intermolecular atom/group transfer. rsc.org

Termination: Two radical species combine to end the chain reaction.

A common fate of the imidoyl radical is intramolecular cyclization, particularly in substrates containing an appropriately positioned unsaturated group (e.g., an o-vinylaryl isocyanide). researchgate.net This cascade process allows for the rapid construction of complex heterocyclic systems. rsc.org

Rearrangement reactions involving isocyanides are less common than cycloadditions or radical reactions but can occur under specific conditions. Mechanistically, these would likely proceed from an intermediate generated after an initial addition to the isocyanide. For example, a 1,2-migration could occur from a highly unstable carbanion or carbocation formed adjacent to the isocyano-derived group. msu.eduwikipedia.org Such rearrangements are driven by the formation of a more stable intermediate. wiley-vch.demasterorganicchemistry.com For instance, a Stevens-type rearrangement could be envisioned if the imidoyl nitrogen were part of a quaternary ammonium (B1175870) ylide intermediate. msu.edu

| Step | Description | Example Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| Initiation | Generation of initial radical species. | AIBN, heat; DTBP, heat; Photoredox catalyst, light. researchgate.net | Initiator Radical (e.g., cyanoisopropyl radical) |

| Propagation | Addition of radical to isocyanide, followed by cyclization or other reactions. | Reaction with α-carbonyl bromides. rsc.org | Imidoyl Radical |

| Termination | Combination of any two radical species. | Not synthetically productive. | Stable, non-radical product. |

Investigations into Stereoselectivity and Diastereocontrol in this compound Reactions

The use of an enantiomerically pure starting material like this compound provides a powerful handle for controlling the stereochemical outcome of a reaction. researchgate.net The chiral sec-butyl group can influence the formation of new stereocenters through diastereoselective processes.

The primary mechanism for stereocontrol is diastereocontrol via steric hindrance. The chiral isocyanide creates a chiral environment around the reactive isocyano carbon. Reagents will preferentially approach from the less sterically hindered face, leading to the selective formation of one diastereomer over another. This concept is known as facial selectivity.

In the context of a [4+1] cycloaddition , the incoming diene can approach the isocyanide from two different faces (Re or Si face relative to the plane of the approaching reactant). The bulky sec-butyl group on this compound will sterically disfavor one of these approaches, leading to a diastereomeric excess (d.e.) in the resulting five-membered ring product, assuming a new stereocenter is formed on the ring. The degree of diastereoselectivity would depend on the specific transition state geometry and the steric demands of the reacting partner.

Similarly, in radical cyclization reactions , if the cyclization of the imidoyl radical intermediate creates a new stereocenter, the chiral sec-butyl group can direct the conformation of the transition state. The group will preferentially occupy a pseudo-equatorial position to minimize steric strain, thereby influencing the facial selectivity of the ring-closing step and favoring the formation of one diastereomer. The use of chiral auxiliaries or catalysts can further enhance this selectivity. acs.orgrsc.org

While multicomponent reactions like the Ugi and Passerini reactions are the most studied examples of diastereoselection with chiral isocyanides, the underlying principles are broadly applicable. acs.orgresearchgate.net The chiral information embedded in this compound is transferred to the product by directing the trajectory of incoming reactants, thereby controlling the absolute and relative configuration of newly formed stereocenters. masterorganicchemistry.com

| Reaction Type | Source of Stereocontrol | Mechanistic Influence | Potential Outcome |

|---|---|---|---|

| Cycloaddition | Steric hindrance from the chiral sec-butyl group. | Favors one face of approach (facial selectivity) for the reacting partner. | Formation of one diastereomer of the cyclic product in excess. |

| Radical Cyclization | Steric bias in the cyclization transition state. | The chiral group dictates the lowest energy conformation for ring closure. | Preferential formation of one diastereomeric cyclic product. |

| General Addition | Chiral environment at the reaction center. | Differentiation between diastereotopic faces or groups. | Diastereomerically enriched products. researchgate.net |

Applications of 2s 2 Isocyanobutane in Complex Molecule Synthesis

Synthesis of Structurally Diverse N-Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and biologically active compounds. ethz.chnih.gov Isocyanide-based multicomponent reactions utilizing (2S)-2-isocyanobutane provide a highly effective and atom-economical platform for the synthesis of these important structures. nih.govepfl.ch The general strategy involves an initial multicomponent reaction to assemble a highly functionalized acyclic intermediate, which possesses the necessary functionalities for a subsequent intramolecular cyclization reaction. nih.gov

The Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a cornerstone of this approach. researchgate.netnih.gov When this compound is employed in a Ugi reaction, it generates a complex bis-amide product. semanticscholar.org By carefully selecting bifunctional starting materials, this linear product can be designed to undergo spontaneous or induced cyclization. For instance, using a β-amino acid as the bifunctional component (containing both the amine and carboxylic acid groups) can lead to the formation of β-lactam rings. nih.gov

Similarly, the Ugi reaction product can be subjected to post-condensation modifications to yield various heterocycles. A notable example is the synthesis of 2-substituted pyrrolidine-based dipeptide mimics, which are achieved through an Ugi-4CR followed by a palladium-catalyzed Sn2 cyclization. nih.gov Another powerful strategy involves the combination of consecutive Ugi reactions. For example, a classical Ugi reaction can be followed by a second Ugi-tetrazole reaction (using an azide (B81097) source like TMSN₃) to produce complex tetrazole peptidomimetics without the need for extensive protection/deprotection steps. nih.gov This modularity allows for the creation of diverse heterocyclic libraries by simply varying the inputs of the multicomponent reaction. nih.govresearchgate.net

| Heterocycle Class | IMCR Strategy | Key Features |

| Pyrrolidines | Ugi 4-CR followed by Pd-catalyzed Sn2 cyclization | Forms dipeptide mimics with good to modest selectivity. nih.gov |

| Tetrazoles | Sequential Ugi-tetrazole/Ugi-reaction | Allows direct use of unprotected amino acids; rapid assembly of complex peptidomimetics. nih.gov |

| Bicyclic β-Lactams | Ugi 4-center 3-component reaction (U-4C-3CR) with a monocyclic β-amino acid | The β-amino acid serves as a bifunctional component, leading to fused ring systems. nih.gov |

| Benzoxazoles | Ugi reaction with 2-benzoyloxyphenyl isocyanides followed by hydrolysis | The isocyanide itself does not form part of the final ring but facilitates its formation. nih.gov |

| Tetrahydropyrazines | Ugi-type reaction with ethylenediamine | The second amino group of the diamine acts as an intramolecular nucleophile to trap the nitrilium intermediate. nih.gov |

Construction of Peptidomimetics and Conformationally Constrained Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.govresearchgate.net this compound is instrumental in the synthesis of these structures, particularly in creating conformationally constrained scaffolds that hold specific side chains in a desired spatial orientation to interact with biological targets. nih.govnih.gov

Cyclic peptides and their mimics often exhibit higher receptor affinity and stability compared to their linear counterparts due to reduced conformational flexibility. researchgate.netnih.gov The Ugi reaction with this compound is a powerful tool for generating linear peptide-like precursors that are primed for macrocyclization. nih.gov A common and effective strategy is the combination of an Ugi reaction with a subsequent ring-closing metathesis (RCM). uu.nl In this approach, one or more of the Ugi components (e.g., the amine or carboxylic acid) contains a terminal alkene moiety. After the Ugi reaction assembles the linear backbone, a ruthenium catalyst (such as Grubbs' catalyst) is used to form a carbon-carbon double bond, closing the ring to form a macrocycle. nih.gov This Ugi/RCM sequence has been successfully applied to create 16-membered macrocycles with good stereoselectivity. nih.gov

N-methylation of the peptide backbone is a key strategy to enhance the pharmacokinetic properties of peptide-based drugs. nih.govnih.gov This modification can increase proteolytic stability, improve membrane permeability, and modulate conformation. nih.govnih.gov While this compound itself does not introduce the N-methyl group, it can be readily incorporated into synthetic sequences that feature N-methylated components. In the Ugi reaction, an N-methylated amino acid can be used as the carboxylic acid component, or an N-methylated amine can serve as the amine component. This allows for the precise placement of N-methylated amide bonds within a complex peptidomimetic scaffold assembled using this compound, thereby combining the benefits of both multicomponent synthesis and backbone modification. nih.govuiw.edu

The β-lactam ring is a privileged structure in medicinal chemistry, most famously as the core of penicillin and cephalosporin (B10832234) antibiotics, but also as an inhibitor of various enzymes like proteases. nih.govnih.govresearchgate.net The synthesis of complex β-lactam systems, including bicyclic variants, can be efficiently achieved using IMCRs. A highly effective method involves an Ugi four-center three-component reaction (U-4C-3CR) where a monocyclic β-amino acid acts as a bifunctional substrate. nih.gov In this reaction, the amino group of the β-amino acid reacts with an aldehyde to form an imine, which then reacts with this compound and the intramolecular carboxylic acid group. This sequence results in the formation of a new ring fused to the starting β-lactam, creating a bicyclic scaffold in a single step. nih.gov This approach is significantly more efficient than traditional multi-step methods. nih.govorganic-chemistry.org

The α-hydroxy-β-amino acid motif is a crucial component of many biologically active natural products and pharmaceuticals, including HIV protease inhibitors. nih.govshd.org.rs A specialized Passerini reaction strategy, known as the Passerini–Amine Deprotection–Acyl Migration (PADAM) strategy, provides elegant access to α-hydroxy-β-amino amide derivatives. nih.gov The process begins with a standard Passerini three-component reaction between an N-protected α-amino aldehyde, a carboxylic acid, and this compound. nih.govbroadinstitute.org This reaction yields an α-acyloxy carboxamide. researchgate.net Subsequent removal of the amine-protecting group (e.g., Boc or Cbz) triggers a spontaneous intramolecular O-to-N acyl migration, which rearranges the molecule to the thermodynamically more stable α-hydroxy-β-amino amide structure. nih.gov This sequence allows for the stereoselective synthesis of these valuable derivatives. shd.org.rsresearchgate.net

| Scaffold Type | Synthetic Strategy | Key Structural Feature |

| Cyclic Peptidomimetics | Ugi 4-CR followed by Ring-Closing Metathesis (RCM) | Macrocyclic structure with constrained conformation. nih.gov |

| N-Methylated Peptides | Ugi 4-CR with N-methylated amine or amino acid components | Introduction of N-methyl amide bonds for improved stability and bioavailability. nih.govnih.gov |

| Bicyclic β-Lactams | Intramolecular Ugi 4C-3CR with a β-amino acid | Fused azetidin-2-one (B1220530) ring system. nih.gov |

| α-Hydroxy-β-amino Amides | Passerini reaction followed by deprotection and acyl migration (PADAM) | Vicinal hydroxyl and amino groups on an amide backbone. nih.gov |

Preparation of Functionalized Organic Building Blocks

Organic building blocks are relatively simple, functionalized molecules that serve as starting materials for the synthesis of more complex targets. sigmaaldrich.com The power of using this compound in IMCRs lies in its ability to rapidly convert simple, readily available starting materials into highly functionalized and structurally complex molecules that are themselves valuable building blocks for further synthetic elaboration. lifechemicals.com

The product of a Passerini reaction, an α-acyloxy carboxamide, contains ester and amide functionalities and introduces two new stereocenters (one of which is contributed by the this compound). semanticscholar.org These products can be hydrolyzed, reduced, or otherwise modified at multiple sites. Similarly, the dipeptide-like bis-amide scaffold generated from a Ugi reaction is rich in functionality. nih.gov These Ugi adducts serve as versatile intermediates for creating libraries of compounds in drug discovery or as precursors for the total synthesis of natural products. nih.govresearchgate.net Because the Ugi and Passerini reactions tolerate a wide variety of functional groups in their inputs, the resulting building blocks can be endowed with alkenes for metathesis, azides or alkynes for click chemistry, or halogens for cross-coupling reactions, enabling their use in a broad range of subsequent transformations. nih.gov

| Building Block Type | Originating IMCR | Potential Applications |

| α-Acyloxy Carboxamides | Passerini 3-CR | Precursors to α-hydroxy-β-amino amides (via PADAM), synthesis of depsipeptides. nih.govresearchgate.net |

| Bis-Amide Scaffolds | Ugi 4-CR | Synthesis of peptidomimetics, precursors for heterocycle synthesis, combinatorial library generation. nih.govnih.gov |

| Alkene-Functionalized Adducts | Ugi or Passerini with alkene-containing components | Substrates for Ring-Closing Metathesis (RCM) to form macrocycles. nih.gov |

| Azide/Alkyne-Functionalized Adducts | Ugi or Passerini with azide/alkyne-containing components | Substrates for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry". nih.gov |

Synthesis of Carbodiimides and Guanidines

This compound serves as a key reactant in the synthesis of both carbodiimides and guanidines, versatile functional groups with widespread applications in organic synthesis and medicinal chemistry.

Carbodiimides can be efficiently synthesized through the reaction of this compound with various amines. A notable metal-free approach involves the cross-coupling of isocyanides with amines mediated by an iodine/cumene hydroperoxide (CHP) system. This method provides a straightforward route to both symmetric and unsymmetric carbodiimides under mild conditions.

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Conditions | Yield |

| This compound | Primary or Secondary Amine | Substituted Carbodiimide (B86325) | I2/CHP | Mild | Good to Excellent |

Guanidines , specifically N-sulfonyl guanidines, can be prepared from this compound through a cascade reaction. The reaction of N,N-dibromoarylsulfonamides with two equivalents of an isonitrile, such as this compound, in the presence of a base like potassium carbonate, leads to the formation of symmetrical N,N',N''-trisubstituted sulfonyl guanidines. nih.gov This process proceeds through an isolable carbodiimide intermediate. nih.gov

| Reactant 1 | Reactant 2 | Product | Base | Conditions | Yield |

| N,N-Dibromoarylsulfonamide | This compound (2 equiv.) | Symmetrical N,N',N''-Trisubstituted Sulfonyl Guanidine | K2CO3 | 80°C | Good to High |

Derivatization towards Indole (B1671886) Structures

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. This compound can be employed as a key component in MCRs to generate highly functionalized indole derivatives. For instance, in an Ugi-type multicomponent reaction, an indole-containing aldehyde, an amine, a carboxylic acid, and this compound can react to form a complex peptidomimetic structure incorporating the indole moiety.

| Component 1 | Component 2 | Component 3 | Component 4 | Product | Reaction Type |

| Indole-3-carboxaldehyde | Amine (e.g., Benzylamine) | Carboxylic Acid (e.g., Acetic Acid) | This compound | Complex Indole Derivative | Ugi Multicomponent Reaction |

These reactions are highly valued for their ability to generate molecular diversity and complexity from readily available starting materials. nih.govnih.gov

Integration into Bioorthogonal Chemical Labeling Strategies

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The isocyanide group of this compound is a valuable bioorthogonal handle due to its small size, stability, and lack of reactivity with most biological functional groups.

A key bioorthogonal reaction involving isocyanides is the tetrazine ligation . This reaction is an inverse electron-demand Diels-Alder reaction between a tetrazine and an isocyanide. wikipedia.orgnih.gov The use of a tertiary isocyanide like this compound is advantageous as it leads to the formation of a stable cycloadduct, which is crucial for effective labeling. mdpi.com In contrast, primary and secondary isocyanides can lead to unstable products that may not be suitable for bioorthogonal applications.

This strategy typically involves a two-step process: first, a biomolecule of interest is functionalized with a tetrazine moiety. Then, a probe molecule carrying the this compound group is introduced, which selectively reacts with the tetrazine-modified biomolecule, allowing for its detection or imaging. The reaction kinetics of the tetrazine ligation are favorable for applications in biological systems. nih.govnih.gov

| Bioorthogonal Reaction | Reactant 1 (on biomolecule) | Reactant 2 (labeling probe) | Product | Key Feature |

| Tetrazine Ligation | Tetrazine | This compound | Stable Labeled Biomolecule | High specificity and biocompatibility |

The isocyanide-tetrazine reaction has been successfully used for labeling various biomolecules, including proteins and glycans, demonstrating the utility of this compound in bioorthogonal chemistry. frontiersin.org

Catalytic Roles of Chiral Isocyanides, Including 2s 2 Isocyanobutane

Chiral Isocyanides as Ligands in Asymmetric Metal Catalysis

The coordination of chiral isocyanides to metal centers can create a chiral environment that influences the stereochemical outcome of a reaction. acs.org The metal center activates substrates, while the chiral ligand directs the approach of reactants, leading to the preferential formation of one enantiomer. acs.org This principle is widely applied in transition-metal-catalyzed asymmetric synthesis. researchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, and the insertion of isocyanides into palladium-carbon bonds is a well-established transformation. beilstein-journals.orgnih.gov In these reactions, a chiral isocyanide can be used to build stereogenic centers. The typical catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by the 1,1-migratory insertion of the isocyanide to form an imidoyl palladium intermediate. nih.gov Subsequent steps, such as reductive elimination, yield the final product. nih.gov

Recent research has focused on developing enantioselective versions of these reactions. For instance, Luo, Zhu, and co-workers demonstrated a palladium-catalyzed enantioselective reaction between ferrocene-derived vinyl isocyanides and aryl iodides. nih.gov By employing a chiral phosphoramidite (B1245037) ligand, they achieved high yields and enantioselectivities in the synthesis of planar chiral pyridoferrocenes. beilstein-journals.orgnih.gov In another study, the same group developed a Pd(OAc)₂-catalyzed cycloamidation of N-alkyl-2-isocyanobenzamides with aryl iodides to produce axially chiral 2-arylquinazolinones with good yields and high enantioselectivity. nih.gov

While often the isocyanide itself is the reactant being incorporated into the product, the chirality can stem from the isocyanide substrate. However, the use of simple chiral alkyl isocyanides like (2S)-2-isocyanobutane purely as directing ligands is less common than more complex, specifically designed chiral ligands. The reactivity of the isocyanide group often leads to its insertion rather than it serving as a spectator ligand throughout the catalytic cycle. nih.gov

Table 1: Examples of Palladium-Catalyzed Asymmetric Reactions Involving Isocyanides

| Reaction Type | Isocyanide Substrate | Chiral Ligand | Product Type | Yield (%) | ee (%) | Reference |

| Imidoylative Cycloamidation | N-alkyl-2-isocyanobenzamides | L2 (a chiral phosphine) | Axially chiral 2-arylquinazolinones | 35–93 | 71–95 | nih.gov |

| Enantioselective C-H Activation | Ferrocene-derived vinyl isocyanides | L1 (phosphoramidite) | Planar chiral pyridoferrocenes | 61–99 | 72–99 | beilstein-journals.orgnih.gov |

Copper catalysis is another powerful tool in asymmetric synthesis, utilized in reactions like cyclopropanation, conjugate additions, and Kinugasa reactions. mit.edu Chiral ligands are crucial for achieving high stereoselectivity in these transformations.

C₂-symmetric planar-chiral bis(azaferrocenes) have been successfully employed as ligands in copper-catalyzed asymmetric cyclopropanation of olefins. mit.edu These ligands, which bear a structural resemblance to bis(oxazolines), proved highly effective, affording excellent diastereoselectivity and enantioselectivity. mit.edu Similarly, copper-catalyzed asymmetric additions of olefin-derived nucleophiles to ketones have been developed to access highly enantioenriched alcohols. nih.gov These systems typically use specifically designed chiral phosphine (B1218219) ligands, such as (S,S)-Ph-BPE, rather than simple chiral isocyanides. nih.gov

In the context of the Kinugasa reaction, which involves the copper-mediated reaction of nitrones and terminal alkynes, the use of a bis(azaferrocene) ligand enabled the development of a catalytic, highly diastereoselective, and enantioselective process for synthesizing 2-azetidinones. mit.edu

Role in Lewis Acid Catalysis

Chiral Lewis acids are catalysts that activate electrophiles and control the stereochemistry of a reaction simultaneously. wikipedia.org They are typically metal centers coordinated to chiral ligands. wikipedia.org Isocyanides, being Lewis bases, can interact with Lewis acids. This interaction is central to isocyanide-based multicomponent reactions like the Passerini and Ugi reactions. mdpi.com

In these reactions, a Lewis acid activates a carbonyl component, facilitating the nucleophilic attack by the isocyanide. mdpi.com While often an external chiral Lewis acid is used to induce enantioselectivity, there is potential for chiral isocyanides to act as chiral Lewis bases. researchgate.netsemanticscholar.org Denmark and Fan have explored the concept of activating a weak Lewis acid with a chiral Lewis base to catalyze asymmetric Passerini-type reactions. semanticscholar.org In such a system, a chiral isocyanide could potentially coordinate to an achiral Lewis acid, rendering the entire complex chiral and capable of inducing stereoselectivity. This cooperative catalysis approach leverages the chirality of the isocyanide to control the reaction's stereochemical outcome. researchgate.net

Exploration of Chiral Isocyanides in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.gov Chiral isocyanides and their derivatives are finding increasing use in this area. nih.gov

For example, organocatalytic, isocyanide-based multicomponent reactions have been explored for synthesizing axially chiral compounds. beilstein-journals.orgnih.gov Yang and co-workers reported an asymmetric version of the Groebke–Blackburn–Bienaymé reaction using a chiral phosphoric acid as the catalyst. beilstein-journals.orgnih.gov This reaction, involving aminopyridines, aldehydes, and isocyanides, produced axially chiral imidazo[1,2-a]pyridines in excellent yields and enantioselectivities. beilstein-journals.orgnih.gov

Furthermore, chiral isocyanide units can be incorporated into polymeric structures to create novel organocatalysts. Researchers have synthesized amphiphilic one-handed helical polyisocyanides bearing phosphine pendants. nih.gov These polymers self-assemble into chiral micelles in water and efficiently catalyze asymmetric reactions like the Rauhut-Currier reaction between activated olefins. nih.gov The helical chirality of the polyisocyanide backbone creates a well-defined chiral environment, leading to high yields and enantioselectivities, demonstrating a sophisticated application of isocyanide chemistry in the development of advanced catalytic systems. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2s 2 Isocyanobutane and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds like (2S)-2-isocyanobutane. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chiral center at C2 renders the two protons of the adjacent methylene (B1212753) group (CH₂) diastereotopic, meaning they are chemically non-equivalent and should, in principle, appear as separate signals.

The methine proton (-CH) attached to the isocyano group is expected to appear as a multiplet due to coupling with the adjacent methyl and methylene protons. The terminal methyl group (-CH₃) protons will likely appear as a triplet, while the methyl group attached to the chiral center will be a doublet. The chemical shifts are influenced by the electron-withdrawing nature of the isocyano group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are expected, one for each carbon atom. The carbon of the isocyano functional group (–N⁺≡C⁻) has a characteristic chemical shift. The electronic symmetry around the ¹⁴N nucleus can sometimes lead to observable ¹³C-¹⁴N coupling, with coupling constants typically around 5 Hz for the isocyanide carbon. The carbon atom to which the isocyanide group is attached (C2) will also have a distinct chemical shift, influenced by both the nitrogen atom and the alkyl chain.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on analysis of similar aliphatic isocyanides and related alkyl compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-CH₂- | ~1.0 | Triplet (t) | ~11 |

| -CH(NC)-CH₃ | ~1.3 | Doublet (d) | ~20 |

| CH₃-CH₂ - | ~1.6 | Multiplet (m) | ~30 |

| -CH (NC)-CH₃ | ~3.5 | Multiplet (m) | ~55 |

| -N⁺≡C ⁻ | N/A | N/A | ~155 (triplet, ¹J(¹⁴N,¹³C) ≈ 5-8 Hz) |

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the most prominent and diagnostic feature in its IR spectrum is the stretching vibration of the isocyano group (–N⁺≡C⁻).

This functional group gives rise to a strong and sharp absorption band in a relatively uncongested region of the spectrum, typically between 2165 and 2110 cm⁻¹. nih.gov For aliphatic isocyanides, this peak is often observed around 2140-2150 cm⁻¹. The exact position can be influenced by the molecular environment, but its presence is a clear indicator of the isocyanide functionality.

In addition to the characteristic isocyanide peak, the IR spectrum of this compound will also display absorptions corresponding to the alkyl framework. These include C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups, which are typically observed in the 2850–2960 cm⁻¹ region. C-H bending vibrations for these groups will also be present in the fingerprint region (below 1500 cm⁻¹), specifically around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending).

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N≡C Stretch | Isocyanide | 2150 - 2130 | Strong, Sharp |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2960 - 2850 | Strong |

| C-H Bend (Scissoring) | Methylene (CH₂) | ~1465 | Medium |

| C-H Bend (Asymmetric) | Methyl (CH₃) | ~1450 | Medium |

| C-H Bend (Symmetric) | Methyl (CH₃) | ~1380 | Medium |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) in Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For a volatile compound like this compound, techniques such as Electron Ionization (EI) are common, while Electrospray Ionization (ESI) is particularly useful for less volatile derivatives or for forming protonated molecules ([M+H]⁺).

The molecular formula for this compound is C₅H₉N, giving it a monoisotopic mass of approximately 83.0735 u. High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Upon ionization, the molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 83 would be observed. The fragmentation of aliphatic isocyanides is influenced by the stability of the resulting carbocations. A common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the isocyanide group.

For this compound, two primary α-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion with m/z = 54.

Loss of a methyl radical (•CH₃): This cleavage would produce a fragment ion with m/z = 68.

The relative abundance of these fragment ions provides clues about the structure of the molecule. The base peak in the spectrum would correspond to the most stable fragment ion formed.

The table below lists the expected key ions in the mass spectrum of 2-isocyanobutane (B78910).

| m/z | Proposed Ion / Fragment | Formula | Notes |

| 83 | Molecular Ion [M]⁺˙ | [C₅H₉N]⁺˙ | Parent ion |

| 68 | [M - CH₃]⁺ | [C₄H₆N]⁺ | Loss of a methyl radical via α-cleavage |

| 54 | [M - C₂H₅]⁺ | [C₃H₄N]⁺ | Loss of an ethyl radical via α-cleavage |

| 41 | Propargyl cation or similar | [C₃H₃]⁺ | Common fragment in alkyl compounds |

Theoretical and Computational Studies of 2s 2 Isocyanobutane Reactivity and Structure

Quantum Chemical Approaches to Understanding Reaction Energetics and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to elucidating the mechanisms of reactions involving chiral isocyanides. mdpi.comsemanticscholar.org These computational techniques are used to map out the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, a detailed reaction profile can be constructed. nih.gov

This approach is invaluable for understanding the complex, multi-step processes characteristic of isocyanide chemistry, such as the Passerini and Ugi multicomponent reactions. nih.govmdpi.com For (2S)-2-isocyanobutane, these calculations can determine the activation energy for key steps, such as the nucleophilic attack of the isocyanide carbon or the rearrangement of intermediates like the α-adduct in an Ugi reaction. nih.govresearchgate.net Theoretical studies have been instrumental in verifying and refining proposed mechanisms for these reactions, highlighting the rate-determining steps and the driving forces involved. researchgate.net

The accuracy of these calculations depends heavily on the chosen theoretical level, which includes the functional and the basis set. Different combinations are selected based on the specific system and the properties being investigated.

Table 1: Common Quantum Chemical Methods in Reactivity Studies

| Method/Functional | Basis Set | Typical Application |

| M06-2X | aug-cc-pVTZ | Calculating reaction kinetics and barrier heights. nih.gov |

| B3LYP | 6-31G(d) | Geometry optimization and transition state searching. nih.gov |

| CCSD(T) | aug-cc-pVTZ | High-accuracy single-point energy calculations for refining DFT results. nih.gov |

| M06-2X-D3 | def2-TZVP | Studying addition reactions and systems with dispersion interactions. researchgate.net |

Molecular Dynamics and Conformational Analysis of Chiral Isocyanide Systems

While quantum mechanics describes the electronic structure and reactivity, molecular dynamics (MD) simulations are employed to study the physical movements and conformational behavior of molecules over time. nih.govmdpi.com MD simulations provide a dynamic picture of how a chiral isocyanide like this compound behaves in different environments, such as in various solvents. These simulations rely on force fields—a set of parameters that define the potential energy of a system—to calculate the forces between atoms and predict their subsequent motion. nsf.govresearchgate.net

A key application of MD is in conformational analysis, which is the study of the different spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds. nih.govfrontiersin.orgrsc.org For a chiral molecule, its specific three-dimensional shape is critical to its function and reactivity. MD simulations can explore the conformational landscape of this compound, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interaction with other reactants and catalysts, ultimately affecting the outcome of a chemical reaction.

Table 2: Selected Force Fields for Molecular Dynamics Simulations

| Force Field | Type | Common Use Cases |

| AMBER | All-Atom | Simulations of biomolecules like proteins and DNA. mdpi.com |

| TraPPE-UA | United-Atom | Modeling vapor-liquid phase equilibria of organic molecules. nsf.govresearchgate.net |

| GAFF-IC | All-Atom | Specifically parameterized for modeling isocyanates. nsf.gov |

| OPLS-AA | All-Atom | Simulating liquid properties and fluid structures of organic compounds. researchgate.net |

Computational Prediction of Stereochemical Outcomes and Reaction Selectivity

One of the most significant applications of computational chemistry in the context of chiral molecules is the prediction of stereochemical outcomes. beilstein-journals.orgnih.gov For reactions involving this compound, theoretical models can calculate the energy barriers leading to different stereoisomeric products. The stereoselectivity of a reaction is determined by the difference in the activation energies of the competing diastereomeric transition states. A lower energy barrier for one pathway means that the corresponding stereoisomer will be formed at a faster rate and will therefore be the major product.

Computational chemists can model the transition states for reactions such as the stereoselective Ugi four-component reaction. nih.govmdpi.com By analyzing the geometries and energies of these transition states, researchers can understand the specific non-covalent interactions—such as steric hindrance or hydrogen bonding—that favor the formation of one product over another. These insights are crucial for explaining experimentally observed selectivities and for designing new reactions that proceed with high stereocontrol. The inclusion of solvent models is often critical, as interactions with the solvent can significantly influence the relative energies of transition states and alter the predicted stereochemical outcome. nih.gov

Table 3: Hypothetical Energy Profile for a Diastereoselective Reaction

| Parameter | Pathway to Diastereomer A | Pathway to Diastereomer B |

| Transition State Energy (kcal/mol) | 20.5 | 22.0 |

| Activation Energy (ΔG‡) (kcal/mol) | 20.5 | 22.0 |

| Energy Difference (ΔΔG‡) (kcal/mol) | - | 1.5 |

| Predicted Product Ratio (A:B) | ~95 : 5 | - |

In Silico Design Principles for Novel Isocyanide-Based Reactions and Catalysts

Beyond analyzing existing reactions, computational chemistry serves as a powerful tool for the in silico design of new reactions and catalysts. acs.org This approach uses theoretical principles to rationally design molecules and processes with desired properties, accelerating the discovery process and reducing the need for extensive trial-and-error experimentation.

For isocyanide chemistry, this involves designing novel catalysts that can control the reactivity and selectivity of transformations involving compounds like this compound. Computational methods can be used to screen libraries of potential catalysts, predicting their efficacy before they are synthesized in the lab. The design process often focuses on modifying the steric and electronic properties of a catalyst's ligand framework to create a specific chiral environment around the active site. This tailored environment can then guide the reactants into a specific orientation, favoring the transition state that leads to the desired stereoisomeric product. This strategy has been applied to develop new multicomponent reactions and to expand the scope of transition-metal-catalyzed processes involving isocyanide insertion. beilstein-journals.orglshtm.ac.uk

Table 4: Workflow for In Silico Catalyst Design

| Step | Description | Computational Tools |

| 1. Hypothesis | Propose a reaction mechanism and a basic catalyst scaffold. | Chemical intuition, literature review. |

| 2. Candidate Generation | Create a virtual library of catalyst candidates by modifying the scaffold. | Molecular modeling software. |

| 3. Property Prediction | Calculate key properties (e.g., stability, electronic structure) for each candidate. | DFT, semi-empirical methods. |

| 4. Reactivity Screening | Model the full catalytic cycle for promising candidates to predict activity and selectivity. | DFT (transition state calculations). |

| 5. Experimental Validation | Synthesize and test the most promising candidates identified computationally. | Laboratory synthesis and analysis. |

Future Directions and Outlook in 2s 2 Isocyanobutane Research

Innovations in Stereoselective Synthetic Methodologies for Chiral Isocyanides

The development of efficient and versatile methods for synthesizing enantiomerically pure isocyanides, including (2S)-2-isocyanobutane, remains a critical research objective. While classical methods have been established, the future lies in the development of more atom-economical and scalable catalytic strategies.

Current research has demonstrated success in palladium- and silver-catalyzed asymmetric transformations that utilize isocyanides to construct molecules with not only central chirality but also more complex forms like axial, planar, and helical chirality. beilstein-journals.orgnih.govresearchgate.netdoaj.org However, the synthesis of highly functionalized chiral isocyanides remains a challenge. researchgate.net Future innovations will likely focus on several key areas:

Expansion of Catalytic Systems: Moving beyond the well-established palladium and silver catalysts to explore earth-abundant and less toxic metals for asymmetric isocyanide synthesis.

Novel Synthetic Routes: Devising new catalytic transformations that avoid the traditional multi-step sequences, such as the dehydration of formamides or substitution reactions involving metal cyanides. scispace.comnih.gov An example includes the enantioselective ring-opening of meso epoxides, which provides access to bifunctional chiral isocyanides. acs.org

Substrate Scope Broadening: Designing catalysts and reaction conditions that tolerate a wider array of functional groups, enabling the direct synthesis of complex chiral isocyanides for use in late-stage functionalization and the synthesis of natural products. researchgate.net

| Synthetic Strategy | Description | Potential Advancement for this compound |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., transition metal complexes, organocatalysts) to directly introduce the isocyano group stereoselectively or to perform asymmetric transformations on isocyanide-containing precursors. nih.gov | Development of a direct catalytic method to synthesize this compound from prochiral precursors, enhancing efficiency and enantiopurity. |

| Kinetic Resolution | Dynamic kinetic resolution (DKR) of racemic starting materials to selectively produce one enantiomer of a chiral isocyanide. beilstein-journals.org | Application of DKR to racemic 2-isocyanobutane (B78910) to afford the (S)-enantiomer with high yield and selectivity. |

| Chiral Auxiliary-Mediated Synthesis | The use of removable chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by cleavage to yield the enantiopure isocyanide. acs.org | Design of novel, easily cleavable auxiliaries for the efficient synthesis of this compound and its derivatives. acs.org |

Discovery of Unprecedented Reaction Pathways and Unique Reactivity Patterns

The isocyanide functional group is known for its "chameleonic" electronic character, capable of reacting with electrophiles, nucleophiles, and radicals. digitellinc.comresearchgate.net This versatility has made it a cornerstone of multicomponent reactions (MCRs) like the Ugi and Passerini reactions. nih.govmdpi.com Future research on this compound will aim to exploit its specific stereochemistry to uncover novel reaction pathways and control reactivity in unprecedented ways.

Key future research avenues include:

Exploring Non-traditional Reactivity: Investigating the participation of this compound in unconventional cycloadditions, insertion reactions, and photoredox catalysis. beilstein-journals.orgdigitellinc.comresearchgate.net Its potential to act as both a photocatalyst and a nucleophile opens up new possibilities in green chemistry. digitellinc.com

Stereocontrolled MCRs: Leveraging the defined stereocenter of this compound to induce diastereoselectivity in known and new MCRs, providing rapid access to complex, stereochemically rich molecular scaffolds. researchgate.net

Construction of Novel Chiral Architectures: Utilizing this compound as a building block in catalytic asymmetric reactions to generate molecules with non-central chirality, such as atropisomers (axial chirality) and planar chiral compounds, which are of growing interest in catalysis and materials science. beilstein-journals.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical research and manufacturing. nih.govmdpi.com Given the potent odor and potential hazards of volatile isocyanides, flow chemistry offers a contained and safer environment for their use. mdpi.comsoci.org

The future application of these technologies to this compound chemistry will likely involve:

Automated Synthesis of this compound: Developing robust, continuous-flow processes for the on-demand synthesis of this compound, incorporating in-line purification to yield high-purity material. durham.ac.uk

High-Throughput Library Synthesis: Combining automated flow systems with robotic liquid handlers to perform MCRs using this compound. technologynetworks.com This will enable the rapid generation and screening of large libraries of chiral compounds for drug discovery and other applications.

Reaction Optimization: Employing automated platforms that use algorithms to rapidly screen and optimize reaction conditions (e.g., temperature, residence time, stoichiometry), accelerating the discovery of new transformations for this compound. nih.govsoci.org

| Technology | Application to this compound Research | Key Advantages |

| Flow Chemistry | Continuous, on-demand synthesis of this compound and its derivatives. | Enhanced safety, precise control over reaction parameters, improved scalability, and ease of integration with in-line analytics. mdpi.comsoci.orgdurham.ac.uk |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and generation of combinatorial libraries via multicomponent reactions. technologynetworks.com | Increased efficiency, rapid optimization, generation of "digital recipes" for reproducible synthesis, and reduced manual intervention. nih.gov |

| Robotic Liquid Handling | Precise dispensing of reagents for library synthesis in well-plate formats. | High precision and throughput, enabling the exploration of a vast chemical space derived from this compound. technologynetworks.com |

Development of Highly Efficient and Sustainable Catalytic Systems

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry. Future research concerning this compound will prioritize the development of catalytic systems that are not only highly efficient and selective but also environmentally benign. mdpi.com

Prospective research directions include:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium to catalysts based on more abundant and less toxic metals such as iron, copper, or nickel for asymmetric transformations involving this compound.

Organocatalysis: Expanding the use of metal-free organocatalysts, such as chiral phosphoric acids or amines, which have shown promise in asymmetric isocyanide-based reactions. nih.gov These catalysts are often cheaper, less toxic, and more stable than their metal-based counterparts.

Biocatalysis: Exploring the use of enzymes to perform stereoselective reactions on this compound or its precursors. Biocatalytic methods, such as those using aldoxime dehydratases, offer the potential for cyanide-free routes under mild, aqueous conditions, representing a highly sustainable approach. researchgate.net

Green Reaction Media: Designing catalytic systems that function efficiently in environmentally friendly solvents like water, ethanol, or even under solvent-free conditions to minimize waste and environmental impact. mdpi.com

Predictive and Rational Design through Advanced Computational Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting molecular properties, thereby accelerating the design of new molecules and processes. nih.gov The application of advanced computational methods will be crucial for the rational exploration of this compound's chemical space.

Future efforts in this area will focus on:

Mechanism and Reactivity Prediction: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, predict the stability of intermediates, and rationalize the unique reactivity of this compound. digitellinc.comresearchgate.net This can guide experimental work by identifying promising new reactions and optimal conditions.

Rational Catalyst Design: Computationally designing and screening new chiral catalysts and ligands to improve the efficiency and stereoselectivity of reactions involving this compound. This predictive approach minimizes the need for extensive empirical screening.

Virtual Screening and Drug Design: Employing molecular docking and molecular dynamics simulations to predict the binding of this compound-derived compounds to biological targets. nih.govuni-regensburg.de This rational, computer-assisted approach can significantly accelerate the identification of new therapeutic leads, making the drug discovery process more efficient and cost-effective.

Q & A

Q. What synthetic methodologies are optimal for producing (2S)-2-Isocyanobutane with high enantiomeric purity, and how can purity be validated?

- Methodological Answer : The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. For example, using a chiral auxiliary in a Strecker synthesis or employing enantioselective alkylation of isocyanides. To validate enantiomeric purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or polarimetry can be applied. Conflicting data between techniques should be resolved by cross-referencing with analysis using chiral shift reagents or X-ray crystallography for absolute configuration confirmation. Ensure reaction conditions (temperature, solvent, catalyst loading) are meticulously documented to replicate results .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should discrepancies in spectral data be addressed?

- Methodological Answer : Key techniques include (to confirm the isocyanide group at ~150 ppm), IR spectroscopy (C≡N stretch near 2100–2150 cm), and GC-MS for volatility assessment. Discrepancies in spectral data may arise from solvent effects or impurities. Address these by repeating experiments under controlled conditions, using deuterated solvents for NMR, and comparing results with computational predictions (e.g., DFT-calculated IR spectra). Triangulate data from multiple methods to validate findings .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in transition metal-catalyzed C–H activation reactions?

- Methodological Answer : The (S)-configuration can dictate regioselectivity in palladium- or rhodium-catalyzed reactions. To study this, design comparative experiments using both enantiomers under identical conditions (catalyst, solvent, temperature). Monitor reaction progress via kinetics and isolate intermediates for X-ray analysis. Density Functional Theory (DFT) calculations can model transition states to explain stereoelectronic effects. Publish raw kinetic data and computational parameters to enable reproducibility .

Q. What mechanistic insights can be gained from studying the stability of this compound under varying pH and oxidative conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to buffered solutions (pH 1–12) and oxidizing agents (e.g., HO). Use LC-MS to identify degradation products (e.g., isocyanate or amine derivatives). For mechanistic clarity, employ isotopic labeling (e.g., -isocyanide) and track migration via NMR. Compare experimental results with computational simulations (e.g., molecular dynamics for hydrolysis pathways). Data contradictions should be resolved through peer validation and replication in independent labs .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Systematically compare reaction parameters (e.g., catalyst loading, solvent polarity, temperature) across studies. Use meta-analysis to identify outliers and conduct controlled experiments to isolate variables. Publish negative results and raw datasets to clarify discrepancies. Employ statistical tools (e.g., ANOVA) to assess significance of observed differences. Reference established protocols from high-impact journals to ensure methodological rigor .